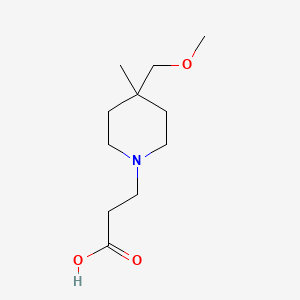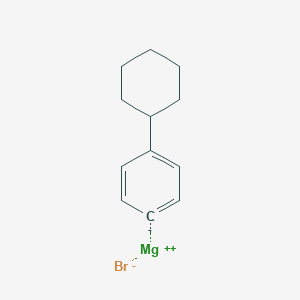
6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzimidazole ring.
Bromination: Addition of the bromine atom at the desired position.
Fluorination: Incorporation of fluorine atoms.
Methylation: Addition of the methyl group.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, bromine or N-bromosuccinimide for bromination, and fluorinating agents like diethylaminosulfur trifluoride for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and fluorine atoms may enhance the compound’s binding affinity to target proteins, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 6-Bromo-2-chloro-4-fluorobenzothiazole
- 4-Bromo-2,6-difluorobenzonitrile
Uniqueness
6-Bromo-4,5-difluoro-2-methyl-7-nitro-1H-benzimidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H4BrF2N3O2 |
|---|---|
Poids moléculaire |
292.04 g/mol |
Nom IUPAC |
5-bromo-6,7-difluoro-2-methyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF2N3O2/c1-2-12-6-5(11)4(10)3(9)8(14(15)16)7(6)13-2/h1H3,(H,12,13) |
Clé InChI |
SJDYPOVWAVRUML-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=C(C(=C2[N+](=O)[O-])Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


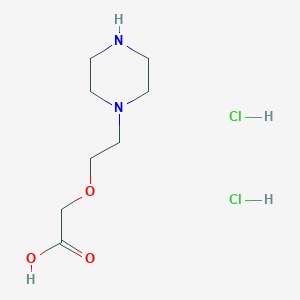
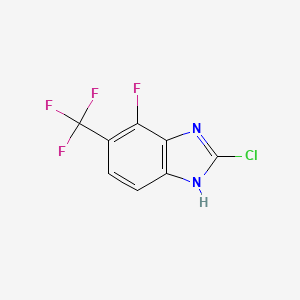
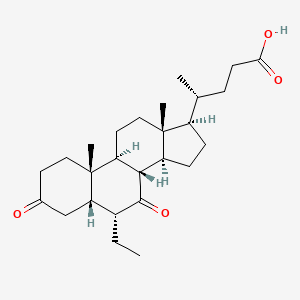

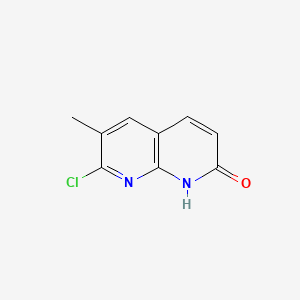

![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
